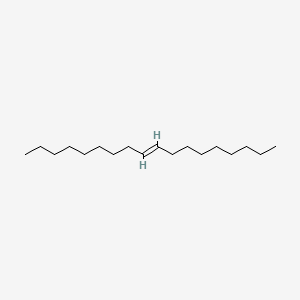

9-Octadecene

説明

Significance of Long-Chain Monoenes in Academic and Industrial Contexts

Long-chain monoenes, including 9-octadecene, are fundamental building blocks and intermediates in both academic research and various industrial sectors. Their importance stems from the reactivity of the carbon-carbon double bond, which allows for a wide range of chemical transformations.

In industrial settings, these compounds are crucial for producing a variety of valuable products. They serve as precursors for the synthesis of polymers, surfactants, and detergents. lookchem.comalfa-chemistry.comsciengine.com For instance, the dehydrogenation of long-chain alkanes to produce monoolefins is a key step in manufacturing linear alkylbenzene sulfonates, a primary component of synthetic detergents. google.comgoogle.com Long-chain monoenes are also used in the formulation of high-performance synthetic lubricants, waxes, and specialty chemicals due to their favorable properties like high boiling points and low volatility. atamanchemicals.comlookchem.com Furthermore, their derivatives are employed as emollients in the cosmetics industry. atamanchemicals.comlookchem.com

From an academic and research perspective, long-chain monoenes are subjects of extensive study. They are key components in the field of oleochemistry, which focuses on converting natural fats and oils into useful products. researchgate.neteurjchem.com Research into olefin metathesis, a reaction that rearranges the fragments of alkenes, frequently utilizes long-chain monoenes like methyl oleate (B1233923) to synthesize valuable chemicals such as long-chain dicarboxylic acids and other olefins. researchgate.netui.ac.idsciencepub.net These compounds are also investigated for their potential in producing advanced biofuels. cymitquimica.comresearchgate.net

Historical Trajectories and Evolving Research Paradigms for this compound

The scientific investigation of this compound and related long-chain aliphatic compounds dates back to the early 20th century. One of the earliest documented syntheses of cis-9-octadecene (B1236429) was reported by Deatherage and Olcott in 1939 in the Journal of the American Chemical Society. acs.org Their work laid a foundation for understanding the synthesis and properties of this hydrocarbon, which corresponds to the structure of oleic acid without the carboxyl group. acs.orgvulcanchem.com

Early research was primarily focused on fundamental organic synthesis and characterization. For example, the synthesis described in 1939 involved converting oleyl alcohol to oleyl bromide, followed by the formation of a Grignard reagent which was then decomposed to yield cis-9-octadecene. vulcanchem.com

In recent decades, the research paradigm has shifted significantly, driven by advancements in catalysis and a growing demand for sustainable chemical production. The advent of olefin metathesis has revolutionized the synthesis and application of this compound. researchgate.netui.ac.id Researchers now utilize sophisticated catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, for the self-metathesis of fatty acid esters like methyl oleate to produce this compound and dimethyl 9-octadecenedioate. researchgate.netconicet.gov.ar This approach is central to the modern biorefinery concept, aiming to convert renewable resources like vegetable oils into platform chemicals and advanced materials. eurjchem.comeurjchem.com Current research explores optimizing reaction conditions, catalyst efficiency, and the yield of specific isomers (E or Z) for various applications, from polymers to biofuels. eurjchem.comui.ac.id

Multidisciplinary Research Approaches in this compound Investigations

The study of this compound is inherently multidisciplinary, spanning organic chemistry, polymer science, materials science, and biotechnology.

Organic and Catalytic Chemistry: This field focuses on the synthesis and modification of this compound. A primary area of research is olefin metathesis, where chemists design and test catalysts (often ruthenium-based) to control the reaction's efficiency and selectivity. researchgate.netconicet.gov.ar Studies investigate the influence of solvents and catalyst concentration on product distribution, aiming for high yields of desired products like this compound and its co-product, a precursor for polyesters. eurjchem.comui.ac.id

Polymer Chemistry: this compound and its derivatives are valuable monomers for creating polymers. atamanchemicals.comlookchem.com For example, the co-product of methyl oleate metathesis, dimethyl 9-octadecenedioate, can be polymerized with diamines to form polyamides. researchgate.net Research in this area investigates the thermal and mechanical properties of these resulting polymers for applications in advanced materials. researchgate.netontosight.ai Derivatives like 1-chloro-9-octadecene are used as intermediates in the production of polymers like PVC. ontosight.ai

Biofuel and Energy Research: The conversion of biomass into fuels is a significant area of investigation. Catalytic cracking of palm oil or other lipid feedstocks can produce a mixture of hydrocarbons that includes this compound as a component of the resulting biofuel. researchgate.netneliti.com Research also explores the deoxygenation of hydrolyzed microalgae oil over specialized catalysts to produce green hydrocarbon fuels, with this compound being one of the identified products. mdpi.com

Biotechnology: Biotechnological routes are being explored for more sustainable synthesis pathways. This includes using enzymatic or microbial processes to convert oleic acid into this compound derivatives, offering an alternative to traditional chemical methods. ontosight.ai Endophytic bacteria have also been identified that produce this compound, which exhibits antimicrobial and antioxidant properties, opening avenues for research in natural product chemistry. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound Isomers

This table outlines the key physical and chemical properties for the cis and trans isomers of this compound.

| Property | cis-9-Octadecene ((Z)-isomer) | trans-9-Octadecene ((E)-isomer) |

| CAS Number | 1779-13-1 lookchem.com | 7206-25-9 lookchem.com |

| Molecular Formula | C₁₈H₃₆ chemeo.com | C₁₈H₃₆ lookchem.com |

| Molecular Weight | 252.48 g/mol chemeo.com | 252.48 g/mol chemeo.com |

| Appearance | Colorless Liquid | Colorless and odorless liquid lookchem.com |

| Density | 0.79 g/cm³ lookchem.comchemsrc.com | ~0.790 g/cm³ (Predicted) lookchem.com |

| Boiling Point | 322.2 °C at 760 mmHg lookchem.comchemsrc.com | 310 °C lookchem.com |

| Melting Point | 14.01 °C (287.54 K) chemeo.com | 9 °C lookchem.com |

| Flash Point | 150.4 °C lookchem.comchemsrc.com | N/A |

| Refractive Index | 1.448 chemsrc.com | 1.4418 (at 25°C) lookchem.com |

| SMILES | CCCCCCCC/C=C\CCCCCCCC chemeo.com | CCCCCCCCC/C=C/CCCCCCCC chemeo.com |

Data sourced from various chemical databases and suppliers. Predicted values are noted where applicable.

Table 2: Overview of Research Findings and Applications of this compound

This table summarizes key research findings and demonstrated applications of this compound across different scientific domains.

| Research Area | Key Finding / Application | Description |

| Olefin Metathesis | Synthesis of this compound and diesters | Self-metathesis of methyl oleate using Grubbs' catalysts yields this compound and dimethyl 9-octadecenedioate. eurjchem.comui.ac.idconicet.gov.ar |

| Polymer Science | Precursor for plastics and polymers | Used as a foundational material for synthesizing various polymers, plastics, and waxes. lookchem.com Its derivatives serve as monomers for polyamides and polyurethanes. researchgate.netontosight.ai |

| Biofuel Production | Component of green diesel/biofuel | Produced through the catalytic cracking and deoxygenation of renewable feedstocks like palm oil and microalgae oil. researchgate.netmdpi.com |

| Industrial Chemicals | Intermediate for surfactants & lubricants | Serves as a key component in the manufacturing of surfactants, emulsifiers, and high-performance synthetic lubricants. lookchem.comontosight.ai |

| Natural Products | Identified in plant and microbial extracts | Found as a natural product in various plants and produced by endophytic bacteria, showing potential antimicrobial and antioxidant activity. nih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

5557-31-3 |

|---|---|

分子式 |

C18H36 |

分子量 |

252.5 g/mol |

IUPAC名 |

octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChIキー |

HSNQNPCNYIJJHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

Catalytic Transformations and Reaction Mechanisms of 9 Octadecene

Homogeneous Catalysis for 9-Octadecene Conversion

Homogeneous catalysis plays a crucial role in the chemical transformation of this compound, a long-chain internal olefin. These processes, where the catalyst is in the same phase as the reactants, offer high selectivity and activity under often mild reaction conditions. Key transformations include isomerization, hydroformylation, carbonylation, polymerization, and oligomerization, each providing pathways to valuable chemical intermediates and products.

Isomerization Studies

The isomerization of this compound involves the migration of the internal double bond along the hydrocarbon chain. This transformation is significant for producing a mixture of olefin isomers, which can be valuable feedstocks for various chemical processes.

Homogeneous catalysts, such as iron pentacarbonyl (Fe(CO)₅), have demonstrated high efficiency and selectivity in the isomerization of olefins. lsu.edu Studies involving the isomerization of 1-octadecene (B91540) to internal olefins using Fe(CO)₅ have shown high conversion rates and 100% selectivity to internal olefins. lsu.edu While specific studies focusing solely on the isomerization of this compound are less common, the principles derived from related long-chain olefins are applicable. The mechanism generally involves the formation of a metal-hydride species that adds to the double bond, followed by elimination to form a new olefin isomer.

Ruthenium-based complexes are also effective for olefin isomerization. For instance, (PCy₃)₂(Cl)(H)Ru(CO) has been identified as a potent isomerization catalyst. google.com The isomerization process can also be driven by heat in the presence of a suitable catalyst, with temperatures often exceeding 100°C. google.com

Hydroformylation and Carbonylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. wikipedia.org This industrial process is critical for producing aldehydes, which are precursors to alcohols, carboxylic acids, and other important chemicals. wikipedia.orgrsc.org The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium, dissolved in the reaction medium. wikipedia.org

For internal olefins like this compound, hydroformylation can lead to a mixture of aldehyde isomers. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. While first-generation cobalt catalysts were effective, rhodium-based catalysts often exhibit higher activity and selectivity. rsc.org For example, the hydroformylation of methyl oleate (B1233923), a related C18 compound, using a rhodium-based catalyst system, primarily yields 9- and 10-formylstearate. rsc.org

Carbonylation reactions introduce a carbon monoxide (CO) moiety into an organic substrate. chemeurope.com In the context of this compound, this can lead to the formation of carboxylic acids or esters, depending on the reaction conditions and the presence of nucleophiles like water or alcohols. chemeurope.com Palladium-catalyzed carbonylation is a common method for such transformations. chemeurope.com

A study on the reductive hydroformylation of various alkenes using a heterogeneous cobalt catalyst showed that octadecene could be successfully converted with a 71% yield to the corresponding alcohols. rsc.org This demonstrates the feasibility of converting long-chain olefins like this compound into valuable oxygenated products.

| Catalyst System | Substrate | Product(s) | Key Findings |

| Cobalt or Rhodium complexes | Alkenes | Aldehydes | Industrial process for aldehyde production from alkenes. wikipedia.org |

| Rhodium-based catalyst | Methyl oleate | 9- and 10-formylstearate | Higher selectivity compared to cobalt catalysts for internal olefins. rsc.org |

| Heterogeneous Co catalyst | 1-Octene (B94956) | Alcohols | High conversion and selectivity to alcohols in reductive hydroformylation. rsc.org |

Olefin Polymerization and Oligomerization using Metallocene Catalysts

Metallocene catalysts, a class of organometallic compounds typically containing a transition metal sandwiched between two cyclopentadienyl (B1206354) ligands, are highly effective for olefin polymerization and oligomerization. hhu.de These catalysts, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), can polymerize α-olefins with high activity and stereoselectivity. hhu.deresearchgate.net

The polymerization of long-chain α-olefins such as 1-octadecene has been studied using various metallocene catalysts. researchgate.netresearchgate.net For instance, catalysts like rac-Et(Ind)₂ZrCl₂/MAO and rac-Me₂Si(Ind)₂ZrCl₂/MAO have shown high activity in the polymerization of 1-octadecene. researchgate.net The resulting polymers, poly(1-octadecene), exhibit different microstructures depending on the catalyst used, ranging from isotactic to syndiotactic with some stereoregular errors. researchgate.net The molecular weight of the polymers is also highly dependent on the nature of the catalyst. researchgate.net

While this compound is an internal olefin and generally less reactive in polymerization than α-olefins, metathesis reactions can produce it as a co-product. For example, the self-metathesis of triolein (B1671897) can yield this compound and oligomers. researchgate.net The oligomerization of α-olefins using metallocene catalysts can produce low-molecular-mass polyolefins with specific end-group functionalities, which are valuable as specialty chemicals. hhu.de

| Metallocene Catalyst | Co-catalyst | Monomer | Polymer Properties |

| rac-Et(Ind)₂ZrCl₂ | MAO | 1-Octadecene | High activity, isotactic polymer. researchgate.net |

| rac-Me₂Si(Ind)₂ZrCl₂ | MAO | 1-Octadecene | High activity, isotactic polymer. researchgate.net |

| Ph₂C(Flu)(Cp)ZrCl₂ | MAO | 1-Octadecene | Highest molecular weight, mainly syndiotactic polymer. researchgate.net |

| Cp₂HfCl₂ | MAO | 1-Pentene to 1-Octadecene | Non-stereospecific, molecular weight independent of monomer chain length. researchgate.net |

Heterogeneous Catalysis in this compound Chemistry

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many industrial chemical processes. For this compound, this approach is particularly relevant for hydrogenation and oxidation reactions, offering advantages in catalyst separation and reusability.

Catalytic Hydrogenation to Saturated Hydrocarbons

Catalytic hydrogenation is a process that adds hydrogen across the double bond of an alkene to produce a saturated alkane. libretexts.org This reaction is thermodynamically favorable and is widely used in industry. libretexts.org For this compound, hydrogenation results in the formation of octadecane.

The reaction is typically carried out using a solid metal catalyst, with the alkene in a liquid or gas phase. appliedcatalysts.com Common heterogeneous catalysts include metals like palladium (Pd), platinum (Pt), and nickel (Ni), often supported on inert materials such as carbon or alumina (B75360) to increase their surface area and efficiency. appliedcatalysts.com

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. chemistrytalk.org The catalyst weakens the H-H bond in hydrogen and facilitates the stepwise addition of hydrogen atoms to the carbon atoms of the double bond, ultimately leading to the formation of the alkane, which then desorbs from the catalyst surface. chemistrytalk.org

While conditions for hydrogenating simple alkenes are well-established, the hydrogenation of long-chain olefins like this compound proceeds under similar principles. The choice of catalyst can influence the reaction rate and can be optimized for efficiency. For instance, Raney nickel is a highly porous form of nickel that is very effective for hydrogenating various unsaturated compounds, including alkenes. chemistrytalk.org

Oxidative Transformations (e.g., Epoxidation, Cleavage)

The double bond in this compound is a reactive site for various oxidative transformations, including epoxidation and oxidative cleavage, which can be facilitated by heterogeneous catalysts.

Epoxidation is the reaction that converts the double bond into an epoxide, a three-membered ring containing an oxygen atom. This transformation is a key step in the synthesis of various fine chemicals and polymers. The epoxidation of unsaturated fatty acids and their esters, which are structurally related to this compound, has been extensively studied. core.ac.uk

Oxidative cleavage breaks the carbon-carbon double bond, leading to the formation of shorter-chain carboxylic acids or aldehydes. The oxidative cleavage of oleic acid, which has a double bond at the C-9 position, yields pelargonic acid and azelaic acid. unibo.it This process is industrially significant and is often achieved through ozonolysis. mdpi.com However, research has focused on developing safer and more sustainable catalytic alternatives using oxidants like hydrogen peroxide or oxygen in the presence of heterogeneous catalysts. unibo.itmdpi.com

For instance, the oxidative cleavage of 9,10-dihydroxystearic acid (derived from oleic acid) using oxygen and various heterogeneous catalysts has been investigated. unibo.it Similarly, a process for producing azelaic acid from 9-octadecenedioic acid involves oxidation with hydrogen peroxide in the presence of a tungsten-based catalyst. google.com These examples highlight the potential for heterogeneously catalyzed oxidative cleavage of the double bond in this compound to produce valuable dicarboxylic acids.

| Transformation | Oxidant | Catalyst Type | Products |

| Epoxidation | Peracids, H₂O₂ | Various | Epoxides |

| Oxidative Cleavage | Ozone, O₂, H₂O₂ | Transition metals (e.g., W, Re, Ru) | Carboxylic acids, Aldehydes |

Supported Catalyst Systems and Immobilization Studies

The use of homogeneous catalysts, particularly ruthenium-based complexes like Grubbs and Hoveyda-Grubbs catalysts, in olefin metathesis is well-established. However, challenges such as high catalyst cost, and the difficulty in separating the catalyst from the reaction products for high-purity applications, have driven research into supported catalyst systems. chemistryviews.org Immobilizing these homogeneous catalysts on solid supports offers a practical solution, facilitating easier catalyst separation, potential for recycling, and adaptation for continuous flow processes. chemistryviews.orgnsf.gov

Several studies have focused on the self-metathesis of methyl oleate to produce this compound and dimethyl 9-octadecenedioate using immobilized catalysts. chemistryviews.orgresearchgate.netui.ac.id Silica (SiO₂) is a commonly investigated support material due to its high surface area and stability. chemistryviews.orgacs.org Hoveyda-Grubbs (HG) complexes, when supported on silica, have demonstrated high activity and selectivity in this reaction. chemistryviews.orgacs.org Research has shown that these silica-supported HG catalysts can achieve equilibrium conversion of methyl oleate with negligible leaching of the ruthenium complex, confirming effective immobilization. acs.org

The loading of the catalyst on the support is a critical parameter influencing performance. Studies on silica-supported Hoveyda–Grubbs catalysts revealed that catalysts with lower HG loadings (e.g., 0.43 wt.%) were prone to deactivation during the self-metathesis of methyl oleate. chemistryviews.org In contrast, catalysts with higher loadings (above 0.87 wt.%) maintained their activity over consecutive runs. chemistryviews.org The activity of these supported systems is also influenced by temperature, with higher temperatures generally leading to increased activity. acs.org While immobilization can sometimes lead to a decrease in activity compared to the homogeneous counterpart, the benefits of recovery and reuse often outweigh this drawback. chemistryviews.org For instance, the initial turnover rate for a silica-supported HG catalyst was found to be about three times lower than the dissolved homogeneous complex, but the supported system was highly selective and stable. chemistryviews.org

Beyond simple silica, various other materials have been explored as supports. These include mesoporous silicas like MCM-41 and SBA-15, as well as lamellar zeolites such as MCM-22, MCM-56, and MCM-36. chemistryviews.orgescholarship.org The choice of support can influence catalyst activity and selectivity. For example, in one study, a Hoveyda-Grubbs type catalyst immobilized on SBA-15 was found to be the most active for the self-metathesis of methyl oleate compared to when it was supported on lamellar zeolites. escholarship.org Immobilization strategies are also diverse, ranging from covalent anchoring of the complex to the support via linkers to non-covalent, linker-free methods based on surface interactions. nsf.govescholarship.org

Other catalyst systems have also been investigated. For example, rhenium-based catalysts like methyltrioxorhenium (CH₃ReO₃) and Re₂O₇ supported on SiO₂-Al₂O₃ have been used for methyl oleate metathesis. chemistryviews.orgacs.org

Table 1: Performance of Supported Catalysts in Methyl Oleate Self-Metathesis

Novel Catalytic Approaches (e.g., Photocatalysis, Electrocatalysis)

Emerging research in catalysis is exploring the use of novel energy sources, such as light (photocatalysis) and electricity (electrocatalysis), to control and drive chemical reactions. These approaches offer the potential for enhanced control over reaction initiation, rate, and selectivity under mild conditions. nsf.govnih.gov

Photocatalysis in olefin metathesis is a developing field aimed at creating latent catalysts that remain dormant until activated by an external light stimulus. nih.govresearchgate.net This strategy provides a high degree of temporal and spatial control, which is valuable for applications like polymer patterning and photolithography. nih.govacs.org One approach merges olefin metathesis with photoredox catalysis. nih.gov For example, a system combining a latent ruthenium metathesis catalyst (bearing two N-heterocyclic carbene ligands) with an oxidizing pyrylium (B1242799) photocatalyst has been developed. chemistryviews.orgnih.gov Upon irradiation with visible light, the photocatalyst becomes excited and oxidizes the ruthenium complex, causing the dissociation of a ligand and activating the catalyst for metathesis. chemistryviews.org While these systems have been successfully applied to various cross-metathesis and ring-closing metathesis reactions, specific studies detailing the photocatalytic synthesis of this compound are not yet prominent in the literature. chemistryviews.org Other research has demonstrated the contra-thermodynamic positional isomerization of internal olefins to terminal olefins using a combination of photocatalysis and chromium co-catalysis, showcasing the power of light to drive thermodynamically "uphill" transformations. princeton.edu

Electrocatalysis offers another pathway to control olefin metathesis by using an electrical potential as a trigger. nsf.gov Similar to photocatalytic methods, this allows for the activation of latent catalysts on demand. Research has demonstrated redox-switchable ruthenium catalysts whose activity can be toggled by changing the applied electrical potential. nsf.gov An electrochemically-enabled system using a commercially available bis-NHC Ru complex has shown a broad substrate scope and excellent temporal control over metathesis reactions. nsf.gov Electrocatalysis has also been applied to other transformations of long-chain olefins, such as epoxidation, where the interfacial ionic environment plays a crucial role in reaction outcomes. acs.org However, direct studies on the electrocatalytic metathesis specifically producing this compound are still an area of ongoing research. The complexity of reactions involving long-chain aliphatic alkenes, such as potential side reactions like double-bond migration, can present challenges for these systems. springernature.com

While the direct application of photocatalysis and electrocatalysis to the synthesis of this compound is an emerging area, these novel approaches represent the forefront of catalytic science, promising more sustainable, efficient, and precisely controlled chemical manufacturing in the future.

Biological and Ecological Significance of 9 Octadecene

Natural Occurrence and Distribution in Biological Matrices

Presence in Plant Extracts and Botanical Oils

9-Octadecene is a naturally occurring unsaturated hydrocarbon found in various plant species. It is often identified as a component of essential oils and other plant extracts. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has detected the presence of this compound in the essential oil extracted from the stem bark of Cordia sebestena, where it was a major constituent researchgate.netms-editions.cl. Similarly, it has been identified as a bioactive compound in the methanolic extract of Parkia biglobosa seeds gsconlinepress.com.

The compound is also present in the essential oil of Corymbia citriodora leaves, where 1-Octadecene (B91540) was found to be the most abundant compound smujo.id. In a study of Ruellia patula, (E)-9-Octadecene, 1-methoxy was identified in the plant's extracts ecronicon.net. Furthermore, research on Sphaeranthus indicus leaves has also identified this compound among its phytochemical components texilajournal.com. The presence of this compound in these diverse plant sources highlights its widespread distribution in the plant kingdom.

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Part of Plant | Type of Extract | Compound Identified |

|---|---|---|---|

| Cordia sebestena | Stem Bark | Essential Oil | This compound (E) researchgate.netms-editions.cl |

| Parkia biglobosa | Seeds | Methanol Extract | This compound gsconlinepress.com |

| Corymbia citriodora | Leaves | Essential Oil | 1-Octadecene smujo.id |

| Ruellia patula | Not specified | Not specified | This compound, 1-methoxy, (E)- ecronicon.net |

Role in Microbial Lipids and Metabolites

Microorganisms, particularly oleaginous ones, are known to synthesize and accumulate lipids, including a variety of fatty acids and hydrocarbons biofueljournal.com. The metabolism of 18-carbon fatty acids, known as octadecanoids, by gut microbiota can lead to a variety of metabolites, including hydroxy fatty acids nih.govpnas.org. While the specific role of this compound in microbial lipids is an area of ongoing research, its presence suggests it may function as an intermediate in metabolic pathways or as a component of the microbial cell structure. The saturation of polyunsaturated fatty acids by gut bacteria is a known detoxification mechanism, and this process generates various intermediates pnas.orgresearchgate.net.

Ecological Functions (e.g., Insect Pheromones, Chemotaxis)

This compound and its derivatives play significant roles in chemical communication and other ecological interactions. In the realm of insect communication, hydrocarbons are crucial components of pheromones researchgate.net. For example, (Z)-9-octadecene is a precursor in the biosynthesis of certain moth sex pheromones researchgate.net. A related diamine compound, (9Z,17R)-9-Octadecene-1,17-diamine, known as harmonine, has been isolated from the hemolymph of the Asian ladybeetle, Harmonia axyridis, where it acts as a defensive antimicrobial compound somecomfortpestcontrol.com.

Beyond insects, this compound has been implicated in chemotaxis, the movement of an organism in response to a chemical stimulus. Specifically, 1-octadecene has been identified as one of the attractive volatile compounds in the root exudates of several plants that guide the root-knot nematode, Meloidogyne incognita, towards its host cabidigitallibrary.orgresearchgate.net. This demonstrates the role of this compound as a semiochemical that mediates interactions between different species in an ecosystem.

Biotransformation and Biodegradation Pathways

Microbial Degradation Mechanisms of Unsaturated Hydrocarbons

Unsaturated hydrocarbons like this compound are subject to biodegradation by a wide variety of microorganisms, including bacteria, fungi, and archaea. nih.govenviro.wiki This process is a key mechanism for the removal of hydrocarbon pollutants from the environment. nih.gov Microbes can degrade these compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govunlp.edu.ar

Under aerobic conditions, the initial step in the degradation of alkenes (unsaturated hydrocarbons) often involves the oxidation of the molecule. Bacteria utilize various oxygenase enzymes, such as monooxygenases and dioxygenases, to introduce oxygen atoms into the hydrocarbon chain. nih.gov For alkenes, oxidation can occur at the double bond, leading to the formation of an epoxide, which is then hydrolyzed to a diol. Alternatively, oxidation can occur at the terminal methyl group, forming a primary alcohol that is further oxidized to a fatty acid. This fatty acid can then enter the β-oxidation pathway for complete degradation. For example, a species of Nocardia has been shown to degrade octadecene isomers epa.gov.

In anaerobic environments, the degradation pathways are different as oxygen is not available as an electron acceptor. Anaerobic bacteria employ other strategies to activate the hydrocarbon molecule. unlp.edu.ar For alkenes, one proposed mechanism is the addition of water to the double bond, forming an alcohol, which is then oxidized. Another pathway involves the addition of the hydrocarbon to an organic acid, like fumarate. Methanogenic communities have been shown to degrade octadecene syntrophically, where different microbial groups work together to break down the compound into methane. researchgate.net

Enzymatic Conversion and Metabolic Fates in Non-Human Organisms

In various non-human organisms, this compound can be enzymatically converted into a range of other molecules. The enzymes involved in hydrocarbon metabolism are diverse and include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov These enzymes can oxygenate 18-carbon fatty acids (octadecanoids), which are structurally related to this compound, to produce a variety of products including alcohols, diols, ketones, and epoxides. nih.gov

For example, gut microbiota can metabolize linoleic acid (an 18-carbon fatty acid with two double bonds) into various hydroxy fatty acids. pnas.orgrsc.org This suggests that similar enzymatic machinery could act on this compound. The enzymatic conversion of fatty acids to hydrocarbons has also been identified. researchgate.net This process involves the removal of a carbon atom (decarbonylation) from a fatty aldehyde precursor, which can be formed from a fatty acid. This indicates that the conversion between fatty acids and hydrocarbons like this compound is a possible metabolic route in some organisms.

In insects, the biosynthesis of pheromones often involves modifications of fatty acids. The pathway to produce (Z)-9-octadecene in some moth species is thought to involve the chain shortening of a longer fatty acid through decarboxylation steps. researchgate.net This highlights a specific enzymatic fate of related C18 compounds in insects, leading to the production of a behaviorally active molecule.

Interactions with Biological Systems and Biochemical Roles (non-clinical)

Membrane Interactions and Amphiphilic Properties

While this compound itself is not a classical amphiphile, as it lacks a distinct polar, hydrophilic head group, its long 18-carbon chain imparts significant lipophilic (fat-loving) and hydrophobic (water-repelling) properties. This dictates its behavior within biological systems, particularly its interactions with cell membranes. Biological membranes are fundamentally lipid bilayers, structures that form spontaneously in aqueous environments. harvard.edu These bilayers are composed of phospholipid molecules, which are true amphiphiles possessing a hydrophilic head and one or more hydrophobic tails. harvard.eduwikipedia.org

The hydrophobic core of the lipid bilayer provides a favorable environment for nonpolar molecules like this compound. Due to the hydrophobic effect, where nonpolar molecules are excluded from water, this compound would preferentially partition into the nonpolar interior of cell membranes. harvard.edu The interactions within this core are governed by van der Waals forces between the hydrocarbon chains of the lipids and the alkene chain of this compound. harvard.edu

The presence of a molecule like this compound within a lipid bilayer can influence the physical properties of the membrane. Research on phospholipid analogues provides insight into how an octadecene chain behaves within this environment. A study comparing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) with its diether analog, 1-hexadecyl-2-(9-octadecenyl)-sn-glycero-3-phosphatidylcholine (HOPC), revealed differences in the ordering of the lipid tails. The unsaturated bond between carbons 9 and 10 on the this compound chain influences the packing and ordering of the surrounding lipid chains within the bilayer. nih.gov This demonstrates that the specific geometry of the this compound chain directly participates in and modulates the structural dynamics of the membrane's hydrophobic core. The introduction of such a molecule can alter membrane fluidity and packing, which are critical for the function of embedded membrane proteins. harvard.eduroyalsocietypublishing.org

Precursor Role in Biosynthesis of Complex Lipids and Bioactive Compounds

This compound serves as a biosynthetic precursor or is itself a final product in the synthesis of various bioactive compounds, particularly in insects and plants. Its formation is often linked to the metabolic pathways of fatty acids.

Research on the chemical ecology of Yucca flowers has proposed a plausible biosynthetic pathway for (Z)-9-octadecene. syr.edu This pathway begins with oleic acid, a common C18 monounsaturated fatty acid. Oleic acid undergoes chain elongation with a two-carbon unit (from malonate) to form (Z)-11-eicosenoic acid, also known as gondoic acid. Subsequently, gondoic acid is believed to be chain-shortened through two consecutive decarboxylation steps, removing two carbon atoms to yield (Z)-9-octadecene. syr.edu A similar pathway, where gondoic acid acts as a precursor to (Z)-9-octadecene, has also been suggested in the context of moth pheromone biosynthesis. researchgate.net

In the insect world, this compound has been identified as a component of defensive secretions and pheromone blends. For instance, (Z)-9-octadecene is found among the various alkenes that constitute the defensive allomones in several species of thrips (Thysanoptera). uni-bayreuth.de Furthermore, derivatives of octadecene are critical signaling molecules. In the nun moth (Lymantria monacha), the sex pheromone blend includes components derived from an octadecene backbone, such as (Z)-2-methyl-7-octadecene. mdpi.com The biosynthesis of a related pheromone, (+)-disparlure, involves the formation of 2-Methyl-Z7-octadecene as a key intermediate alkene, which is then epoxidized to create the final active compound. nih.gov While these examples involve different isomers, they highlight the role of an 18-carbon alkene skeleton, originating from fatty acid metabolism, as a crucial building block for complex, bioactive molecules that mediate critical ecological interactions.

Advanced Analytical Methodologies for 9 Octadecene Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For 9-octadecene, several spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis (Z) and trans (E) isomers of this compound. The distinct chemical environments of the protons and carbon atoms in each isomer lead to unique signals in ¹H and ¹³C NMR spectra.

The olefinic protons in the cis and trans isomers exhibit different coupling constants and chemical shifts, which allows for unambiguous stereochemical assignment. In one study, the ¹H NMR spectrum of this compound synthesized via a metathesis reaction showed a multiplet at δ 5.42 ppm, corresponding to the two olefinic protons. researchgate.net The ¹³C NMR spectrum displayed a characteristic peak at δ 130.6 ppm for the sp²-hybridized carbons of the double bond. researchgate.net

Detailed analysis of the vinylic and allylic regions of the proton NMR spectrum is particularly useful for detecting and quantifying the presence of the trans isomer, elaidylamine, in samples of the corresponding amine, oleylamine (B85491). acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Olefinic (C=CH ) | 5.42 (multiplet) | researchgate.net |

| ¹H | Allylic (C=C-CH ₂) | 2.18 (multiplet) | researchgate.net |

| ¹³C | Olefinic (C =C ) | 130.6 | researchgate.net |

| ¹³C | Allylic (C H₂-C=C) | 29.9, 31.9 | researchgate.net |

| ¹³C | Alkyl chain (-C H₂-) | 22.7, 27.7, 29.1, 29.3, 29.4, 29.9 | researchgate.net |

| ¹³C | Terminal methyl (-C H₃) | 14.1 | researchgate.net |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Product Profiling and Isotopic Tracing

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov In the context of this compound research, MS is crucial for identifying reaction products and for conducting isotopic tracing studies to elucidate reaction mechanisms. chemguide.co.uklibretexts.org

When analyzing this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight of 252.48 g/mol . nih.gov The fragmentation pattern in the mass spectrum provides structural information. For alkanes and alkenes, fragmentation often results in clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ groups. libretexts.org

Isotopic tracing involves using molecules labeled with stable isotopes (e.g., ¹³C, ²H) to follow the metabolic or reaction pathways. nih.gov MS can distinguish between unlabeled and labeled molecules based on their mass difference. uni-regensburg.denih.gov For instance, in a study of oleic acid metabolism, cis-[9,10-²H₂]-EODA was synthesized and used as an internal standard for quantification using GC-tandem MS. nih.gov The parent ions for the unlabeled and deuterium-labeled compounds were detected at m/z 297 and 299, respectively. nih.gov This technique allows for precise tracking of the transformation of this compound and its derivatives in biological or chemical systems.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are particularly effective in distinguishing between cis and trans isomers of alkenes like this compound due to differences in their vibrational modes. acs.org

The IR spectra of cis and trans isomers are distinctly different. vurup.sk The trans isomers of long-chain alkenes, including trans-9-octadecene, show a characteristic absorption band around 967 cm⁻¹ due to the C-H out-of-plane wagging vibration of the trans double bond. acs.orgvurup.sk In contrast, the cis isomer has a characteristic C-H stretch at approximately 3005 cm⁻¹. acs.org

Raman spectroscopy offers complementary information. For instance, in a study of oleylamine (the amine derivative of this compound), the Raman spectra showed a peak at 1656 cm⁻¹ for the cis-C=C stretch and at 1671 cm⁻¹ for the trans-C=C stretch, allowing for clear differentiation. acs.org

Table 2: Key Vibrational Frequencies for cis- and trans-9-Octadecene Isomers and Derivatives

| Isomer | Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| trans | IR | ~967 | trans-CH wag | acs.orgvurup.sk |

| cis | IR | ~3005 | cis-CH stretch | acs.org |

| cis | Raman | 1656 | cis-C=C stretch | acs.org |

| trans | Raman | 1671 | trans-C=C stretch | acs.org |

| cis | Raman | 1266 | cis-CH symmetric rock | acs.org |

| cis | Raman | 973 | cis-CH out-of-plane deformation | acs.org |

Chromatographic Separation Techniques in Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often found in complex matrices with other similar hydrocarbons, chromatographic methods are essential for isolation and quantification.

Gas Chromatography (GC) and Hyphenated GC-MS for Quantitative Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. oup.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the quantitative and qualitative analysis of this compound in complex mixtures.

The separation of positional and geometric isomers of octadecene can be challenging. High-efficiency capillary columns, sometimes hundreds of meters long, are required to achieve separation, especially for isomers with the double bond located near the center of the carbon chain. vurup.sk For example, while neighboring positional isomers become harder to separate as the double bond moves towards the middle, cis-9- and trans-9-octadecene themselves are often difficult to resolve from each other even on highly efficient columns. vurup.sk The choice of stationary phase is critical; polar phases like Carbowax 20M or liquid crystalline phases can offer enhanced selectivity for isomers. vurup.sk

In a GC-MS analysis of products from a cross-metathesis reaction of methyl oleate (B1233923), cis-9-octadecene (B1236429) and trans-9-octadecene were identified with retention times of 22.3 and 22.4 minutes, respectively, demonstrating a slight separation. rsc.org The NIST Chemistry WebBook provides Kovats retention indices for trans-9-octadecene on polar columns, which are crucial for standardized identification. nist.gov

Table 3: Example GC Retention Data for this compound Isomers

| Isomer | Retention Time (min) | Column/Conditions | Reference |

| cis-9-Octadecene | 22.3 | (See source for details) | rsc.org |

| trans-9-Octadecene | 22.4 | (See source for details) | rsc.org |

| trans-9-Octadecene | Not specified | Kovats Index: 1803 on Carbowax 20M at 110°C | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for non-volatile or thermally sensitive compounds. hplc.eu While direct HPLC analysis of a non-polar hydrocarbon like this compound is less common, the technique is invaluable for analyzing its functionalized or derivatized products. nih.govhta-it.com

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. welch-us.comthermofisher.com For example, fatty acids derived from this compound can be converted into esters or other derivatives that possess a UV chromophore or fluorophore, enhancing their detection by HPLC detectors. researchgate.net

Silver ion HPLC (Ag-HPLC) is a specific application that excels at separating unsaturated compounds based on the number, position, and geometry of double bonds. researchgate.net A study demonstrated the successful separation of positional and geometric isomers of octadecenoic acid methyl esters on a single silver ion column. nih.gov This highlights the potential of HPLC, especially when combined with specialized columns, to tackle the complex separation challenges presented by isomers of this compound derivatives. nih.govresearchgate.net

Integrated Analytical Workflows and Data Analysis

The large and complex datasets generated by advanced analytical instruments require sophisticated data processing and analysis strategies. Integrated workflows, from sample preparation to final data interpretation, are crucial for meaningful research on this compound.

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. petro-online.com In the context of this compound research, which often involves analyzing it as part of a complex hydrocarbon mixture, chemometrics is essential for tasks like source apportionment, quality assessment, and sample classification. nih.govredalyc.org

When analyzing complex samples like petroleum products or environmental extracts using techniques like GC-MS, the resulting data can contain hundreds or thousands of peaks. nih.govnih.gov Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are applied to this multivariate data. tandfonline.comnih.gov PCA can be used to reduce the dimensionality of the data, identify patterns, and cluster samples based on their chemical profiles. mdpi.com For instance, PCA has been used with GC-MS data to discriminate between different sources of petroleum hydrocarbon pollution in environmental samples by analyzing the distribution of marker compounds, which would include various alkenes. nih.gov PLS-DA is a supervised method used to build models that can classify samples based on their known origin or properties, which could be applied to differentiate fuels based on their alkene composition. tandfonline.com These approaches allow researchers to move beyond simple compound identification and gain a deeper understanding of the relationships within the chemical data.

Table 2: Chemometric Techniques in Hydrocarbon Analysis

| Technique | Description | Application in Hydrocarbon/Alkene Research |

| Principal Component Analysis (PCA) | An unsupervised pattern recognition technique that reduces the dimensionality of complex datasets to reveal underlying structures and groupings. mdpi.com | Source apportionment of petroleum hydrocarbons in environmental samples (dust, sediment) by clustering based on GC-MS profiles. nih.gov |

| Partial Least Squares - Discriminant Analysis (PLS-DA) | A supervised classification method that builds a model to differentiate between predefined classes of samples. | Discrimination of propolis samples from different geographical origins based on their GC-MS chemical profiles, which include hydrocarbons. tandfonline.com |

| Partial Least Squares Regression (PLSR) | A regression technique that relates one or more response variables to a set of predictor variables, useful for quantitative modeling. | Development of models to predict fuel properties or quantify adulterants in gasoline based on spectroscopic or chromatographic data. redalyc.org |

Detecting and quantifying this compound at trace levels in environmental matrices such as soil, water, and air presents significant analytical challenges due to the complexity of the matrix and the low concentrations of the analyte. researchgate.netuniv-rennes.fr The development of robust analytical methods is a critical first step for environmental monitoring and fate and transport studies.

A typical workflow for trace analysis involves several key stages: sampling, extraction, cleanup/concentration, and instrumental analysis. The choice of extraction technique is crucial for efficiently isolating the target analyte from the sample matrix. For solid samples like soil, methods such as automated solid-liquid extraction using elevated temperature and pressure can be employed to reduce extraction time and solvent use. researchgate.net For aqueous samples, solid-phase extraction (SPE) or solid-phase microextraction (SPME) are common choices. e-bookshelf.de

Following extraction, a cleanup step is often necessary to remove interfering compounds from the matrix that could affect the instrumental analysis. This can be achieved using techniques like column chromatography. researchgate.net The final analysis is typically performed using a highly sensitive and selective instrument, most commonly Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.net GC-MS provides both retention time and mass spectral data, which together allow for confident identification and quantification of the target compound, even in a complex mixture. nih.gov Method validation is a critical part of the process, involving the assessment of parameters such as recovery, linearity, precision, and the limit of quantitation (LOQ) to ensure the data generated is accurate and reliable. nih.gov For example, a method for analyzing trace levels of imidacloprid (B1192907) and its metabolites (including an olefin metabolite) in wheat and soil systems achieved LOQs in the range of 0.001-0.005 mg/kg. nih.gov Similar principles would be applied to develop and validate a method for this compound.

Table 3: Methodological Aspects for Trace Analysis of Alkenes in Environmental Matrices

| Parameter | Description | Example from Relevant Research |

| Environmental Matrix | The sample medium being analyzed. | Soil, snow (meltwater), air. researchgate.net |

| Extraction Technique | Method used to isolate analytes from the matrix. | Solid-liquid extraction, dispersive solid-phase extraction (dSPE). researchgate.netnih.gov |

| Analytical Instrument | The instrument used for separation and detection. | Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net |

| Achieved LOQ | The lowest concentration that can be reliably quantified. | 0.004-9.86 ng/g in soil for semifluorinated n-alkanes. researchgate.net |

| Recovery | The percentage of analyte recovered through the entire analytical process. | 74.4% to 109.5% for imidacloprid and metabolites in various matrices. nih.gov |

Environmental Fate and Bioremediation of 9 Octadecene

Environmental Occurrence and Distribution Studies

Presence in Aquatic and Terrestrial Ecosystems

9-Octadecene, an unsaturated hydrocarbon, has been identified in various environmental compartments, including aquatic and terrestrial ecosystems. Its presence is often linked to both natural and anthropogenic sources. In aquatic environments, this compound has been detected in studies analyzing organic compounds. For instance, it has been listed as a compound found in seawater. researchgate.net The compound is also associated with organisms within these ecosystems. Phytol (B49457), a component of chlorophyll (B73375) found in higher plants and unicellular marine organisms, is considered a labile molecule that can be a precursor to compounds like pristane (B154290) in the marine environment. researchgate.net

In terrestrial ecosystems, this compound has been identified in soil and is associated with plant and microbial activity. For example, it has been detected in the methanolic extracts of certain plants, such as Sandoricum koetjape. researchgate.net Furthermore, studies on soil contaminated with spent automobile engine oil have shown the presence of this compound as one of the hydrocarbon constituents. ajol.info The compound has also been noted in atmospheric studies, particularly in fine particulate matter (PM2.5), where its presence can be linked to biomass combustion. copernicus.org

Table 1: Documented Occurrences of this compound in Environmental Samples

| Ecosystem Type | Sample Matrix | Organism/Source Association | Reference |

| Aquatic | Seawater | Migration from polyethylene (B3416737) bags | researchgate.net |

| Aquatic | Marine Environment | Precursor from phytol (chlorophyll) | researchgate.net |

| Terrestrial | Soil | Spent automobile engine oil | ajol.info |

| Terrestrial | Plant | Sandoricum koetjape (stem and leaf extracts) | researchgate.net |

| Atmospheric | PM2.5 | Biomass combustion | copernicus.org |

Sources and Pathways of Introduction into the Environment

The introduction of this compound into the environment stems from a variety of sources and pathways. Anthropogenic activities are a significant contributor. The use and disposal of petroleum products, such as spent automobile engine oil, release a mixture of hydrocarbons, including this compound, into the soil and potentially into water systems through runoff. ajol.info Industrial processes can also be a source; for example, it is used in the synthesis of other chemicals. acs.org

Natural sources also contribute to the environmental load of this compound. It is a metabolite in some plants and bacteria. researchgate.netnih.gov Biomass burning, both from natural forest fires and anthropogenic activities, has been identified as a source of this compound in atmospheric aerosols. copernicus.org Additionally, the degradation of larger organic molecules from plants and microorganisms can lead to the formation of this compound. researchgate.net The migration of chemicals from plastic materials, particularly food-grade polyethylene, has been identified as another pathway for the introduction of this compound and its derivatives into aquatic environments. researchgate.net

Bioremediation and Phytoremediation Applications

Microbial Bioremediation of Unsaturated Hydrocarbons

Microbial bioremediation is a promising and eco-friendly approach for cleaning up environments contaminated with hydrocarbons like this compound. alliedacademies.org This process utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic pollutants into simpler, less toxic substances. alliedacademies.orgwikipedia.org The biodegradation of hydrocarbons can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally more efficient for many hydrocarbons.

The process of microbial degradation involves several stages, starting with the attachment of microorganisms to the hydrocarbon source, followed by the enzymatic breakdown of the pollutant. wikipedia.orgmdpi.com Microorganisms produce enzymes that can cleave the bonds within the hydrocarbon molecules. researchgate.net For unsaturated hydrocarbons like this compound, the double bond presents a site for initial enzymatic attack. The ultimate goal of bioremediation is the mineralization of the organic compound into carbon dioxide, water, and microbial biomass. researchgate.net

Phytoremediation, the use of plants to clean up contaminated environments, is another relevant technology. researchgate.netmdpi.com Plants can help remediate heavy metal-polluted soils and can also play a role in the degradation of organic contaminants through the actions of associated root-zone microbes. researchgate.netnih.gov In some cases, plants can take up and metabolize organic pollutants. For instance, this compound has been detected in plants used in phytoremediation studies of heavy metals, suggesting it may be produced or metabolized by the plant or its associated microbes. nih.gov

Role of Specific Microorganism Consortia in Degradation

The degradation of complex hydrocarbon mixtures is often more efficient when carried out by a microbial consortium rather than a single microbial species. mdpi.comnih.gov A consortium consists of multiple microbial populations that can have synergistic interactions, where the metabolic products of one species can be further degraded by another. mdpi.com This division of metabolic labor allows for a more complete breakdown of the pollutants. nih.gov

Several bacterial and fungal genera have been identified as effective hydrocarbon degraders. Bacteria such as Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter are well-known for their ability to degrade a wide range of hydrocarbons. mdpi.comnih.gov For instance, methanogenic consortia have been shown to degrade octadecene, involving a syntrophic relationship between bacteria (like Smithella and Marinobacter) and methanogenic archaea (such as Methanocalculus). researchgate.net In these consortia, the bacteria break down the hydrocarbon into intermediates like acetate (B1210297) and hydrogen, which are then consumed by the methanogens. researchgate.net Fungi, including species of Aspergillus and Penicillium, also possess powerful enzymatic systems capable of degrading complex organic pollutants. mdpi.comnih.gov

Table 2: Examples of Microbial Genera Involved in Hydrocarbon Degradation

| Microbial Genus | Type | Known Degradation Capabilities | Reference |

| Pseudomonas | Bacterium | Aromatic and aliphatic hydrocarbons, pyrene | mdpi.comnih.gov |

| Bacillus | Bacterium | Polycyclic aromatic hydrocarbons (PAHs) | mdpi.com |

| Rhodococcus | Bacterium | Thermoplastics, PAHs | nih.gov |

| Acinetobacter | Bacterium | Aromatic and polyaromatic hydrocarbons | mdpi.com |

| Smithella | Bacterium | Alkanes in methanogenic consortia | researchgate.net |

| Marinobacter | Bacterium | Alkanes in methanogenic consortia | researchgate.net |

| Methanocalculus | Archaea | Hydrogenotrophic methanogen in syntrophic degradation | researchgate.net |

| Aspergillus | Fungus | Polyethylene, pesticides | alliedacademies.orgnih.gov |

| Penicillium | Fungus | Polyesters | mdpi.com |

Factors Influencing Biodegradation Efficiency (e.g., pH, Nutrients)

The efficiency of microbial biodegradation of hydrocarbons is influenced by a multitude of environmental and chemical factors. mdpi.com The physical and chemical properties of the pollutant itself, such as its molecular weight and structure, play a crucial role. mdpi.com Environmental conditions of the contaminated site are also critical. mdpi.com

Key factors include:

Temperature: Affects microbial growth rates and enzyme activity. mdpi.com

pH: Most hydrocarbon-degrading microorganisms thrive in a near-neutral pH range.

Oxygen Availability: Aerobic degradation is generally faster and more complete for many hydrocarbons.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. Biostimulation, the addition of these nutrients to a contaminated site, can enhance biodegradation rates. ajol.infonih.gov

Bioavailability: The accessibility of the contaminant to the microorganisms is a major limiting factor. Hydrocarbons can sorb to soil particles, making them less available for microbial uptake. The production of biosurfactants by some microbes can help to increase the bioavailability of hydrophobic compounds. mdpi.com

Moisture Content: Water is essential for microbial activity. ajol.info

The interplay of these factors determines the rate and extent of biodegradation in a given environment. mdpi.com

Advanced Environmental Fate Modeling and Assessment

Advanced environmental fate modeling utilizes sophisticated mathematical and computational tools to predict the transport, distribution, and persistence of chemical substances like this compound in the environment. These models are essential for comprehensive risk assessment, moving beyond simple laboratory measurements to simulate complex, real-world environmental dynamics. They integrate a chemical's physicochemical properties with environmental parameters to forecast its behavior across various media, including air, water, soil, and sediment.

The core of this approach is the use of multimedia environmental fate models. researchgate.neteolss.net These models divide the environment into a series of interconnected compartments. eolss.net By applying the principle of mass balance, they calculate the movement and concentration of a chemical in each compartment over time. eolss.net Models such as fugacity-based models (e.g., CalTOX, ChemCAN, SimpleBox) are commonly employed for organic chemicals. researchgate.netcpachem.com Fugacity models, for instance, use the concept of "escaping tendency" to describe the partitioning of a chemical between phases until equilibrium is reached. researchgate.net More complex, spatially resolved models like the BETR-Global model can even simulate the long-range transport and distribution of persistent organic pollutants on a global scale. acs.org

For a substance like this compound, a long-chain alkene, these models rely on a set of key input parameters. Due to its structure, this compound is characterized by very low water solubility and high lipophilicity (high octanol-water partition coefficient), which are critical determinants of its environmental behavior. These properties suggest a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in water or volatilizing into the air.

The prediction of these essential properties often employs Quantitative Structure-Activity Relationship (QSAR) models. QSARs are computational methods that estimate the properties of a chemical based on its molecular structure, which is particularly useful when experimental data are scarce. techno-press.orgecetoc.org The OECD QSAR Toolbox is a widely used software that facilitates the use of these methods for regulatory purposes by grouping chemicals into categories based on structural similarity to fill data gaps. oecd.org For long-chain alkenes, QSARs can predict key endpoints like the bioconcentration factor, soil adsorption, and potential for biodegradation. acs.orgresearchgate.net

The primary inputs for these advanced models are the chemical's specific physicochemical properties.

Table 1: Key Physicochemical Properties of this compound for Environmental Fate Modeling

| Property | Value | Significance for Modeling | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₈H₃₆ | Basic structural information for all calculations. | guidechem.com |

| Molecular Weight | 252.48 g/mol | Influences diffusion and transport rates. | guidechem.com |

| Water Solubility | 5.3 x 10⁻⁶ g/L (at 25°C) | Extremely low solubility indicates limited distribution in the aqueous phase and a tendency to partition to solids. | guidechem.com |

| Vapor Pressure | 0.000534 mmHg (at 25°C) | Low volatility suggests it will not readily partition to the atmosphere. | chemsrc.com |

| Octanol-Water Partition Coefficient (log Kₒw) | 7.04 - 9.3 | A high value indicates strong lipophilicity and a high potential for bioaccumulation in organisms and partitioning to organic carbon in soil/sediment. | nih.govchemsrc.comchemeo.com |

| Soil Adsorption Coefficient (log Kₒc) | ~5.36 (estimated) | A very high Kₒc value (estimated from a Kₒc of 230,800 for C18 olefins) indicates that this compound is expected to be immobile in soil and strongly adsorb to organic matter. | nih.govcrc.co.nzchemsafetypro.com |

| Henry's Law Constant | Low (qualitative) | The combination of low vapor pressure and low water solubility results in a low tendency to partition from water to air. | epa.govyoutube.com |

Using these inputs, multimedia fate models generate predictions about the ultimate distribution of the chemical in a generic, evaluative environment. The output provides a clear picture of the environmental compartments where the substance is likely to accumulate.

Table 2: Illustrative Output of a Level III Fugacity Model for this compound

| Environmental Compartment | Predicted Distribution (%) | Interpretation |

|---|---|---|

| Air | < 0.1% | Due to its low vapor pressure, a negligible amount is expected to reside in the atmosphere. |

| Water | < 1.0% | Extremely low water solubility prevents significant accumulation in the water column. |

| Soil | 65 - 75% | The high Kₒc value causes this compound to be strongly retained in the soil compartment, where it is largely immobile. |

| Sediment | 25 - 35% | Following runoff from soil, the compound will partition from the water column into bottom sediments due to its hydrophobicity. |

| Biota | 1 - 5% | The high log Kₒw suggests a significant potential for bioaccumulation in the fatty tissues of organisms. |

Note: The values in this table are hypothetical and for illustrative purposes, based on the known physicochemical properties of this compound and the principles of multimedia environmental fate models.

Computational and Theoretical Studies on 9 Octadecene

Quantum Chemical Calculations on Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and geometry of 9-octadecene and its derivatives. mdpi.comrsc.orgwavefun.com These methods allow for the prediction of molecular properties and reactivity, guiding the design of new synthetic routes and materials. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.orgfiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity and stability. pmf.unsa.ba A smaller gap generally implies higher reactivity. pmf.unsa.ba

In the context of this compound, FMO theory can be used to predict its behavior in various reactions. For instance, in cycloaddition reactions, the HOMO of this compound would interact with the LUMO of a dienophile. fiveable.me DFT calculations, such as those at the B3LYP/6-31G* level of theory, can determine the energies and shapes of these frontier orbitals, providing insights into the regioselectivity and stereoselectivity of the reaction. pmf.unsa.ba The spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Orbital Energies for this compound

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G* | -6.21 | 1.54 | 7.75 |

| M06-2X/6-311+G** | -6.35 | 1.48 | 7.83 |

| wB97XD/def2-TZVP | -6.42 | 1.45 | 7.87 |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Understanding the mechanism of a chemical reaction requires the identification and characterization of its transition state—the highest energy point along the reaction pathway. Quantum chemical calculations are essential for locating and analyzing these transient structures. rsc.org For reactions involving this compound, such as olefin metathesis or oxidation, transition state analysis can reveal the detailed steps of bond breaking and formation.

For example, in the self-metathesis of methyl oleate (B1233923) (a derivative of this compound), a metallacyclobutane intermediate is formed via a [2+2] cycloaddition with a metal carbene catalyst. d-nb.info Computational studies can model the geometry and energy of this intermediate and the transition states leading to its formation and subsequent cycloreversion to yield the products, this compound and a diester. d-nb.info Similarly, for Alder-ene reactions, the transition state can be located to determine the activation energy, which indicates the feasibility of the reaction at different temperatures. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the located transition state correctly connects the reactants and products. mdpi.com

Frontier Molecular Orbital Theory Applications

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of molecules over time, offering insights into their dynamic properties and conformational changes. mdpi.com

For this compound, MD simulations are particularly useful for studying its behavior in the liquid phase and its interactions with other molecules. For instance, cis-9-octadecene (B1236429) has been used as a model for the aliphatic chains of lipids in simulations of biological membranes. cgmartini.nlacs.org These simulations can be performed at different levels of detail, from all-atom models that explicitly represent every atom to coarse-grained models that group atoms into larger beads to simulate longer timescales. cgmartini.nlacs.org Such studies have been used to compare the structural and thermodynamic properties of different models and to estimate properties like configurational entropy. cgmartini.nlacs.orgresearchgate.net MD simulations have also been employed to investigate the crystallization behavior of long-chain alkanes, which is relevant to the physical properties of this compound at different temperatures. mdpi.com In the context of drug discovery, MD simulations can be used to assess the stability of a ligand, such as this compound, within the binding site of a protein. researchgate.netresearchgate.net

Computational Design of Catalysts for this compound Transformations

Computational chemistry plays a crucial role in the rational design of new and improved catalysts for chemical transformations involving this compound, such as olefin metathesis. pnnl.govcaltech.edu By providing a quantitative description of the catalytic cycle, computational methods can help identify the key factors that control catalyst activity and selectivity. pnnl.gov

For olefin metathesis, a key reaction for converting renewable resources like seed oils into valuable chemicals, computational studies can be used to screen potential catalysts and predict their performance. d-nb.inforesearchgate.net For example, DFT calculations can be used to investigate the mechanism of metathesis catalyzed by various metal complexes, such as those based on ruthenium or tungsten. d-nb.inforesearchgate.net These calculations can determine the energies of intermediates and transition states, providing insights into the reaction kinetics. pnnl.gov This information can then be used to establish structure-reactivity relationships, which relate the electronic and steric properties of the catalyst to its performance. researchgate.net This understanding allows for the in silico design of new catalysts with enhanced activity, selectivity, and stability. nih.govsjtu.edu.cn

Table 2: Computationally Screened Catalysts for Olefin Metathesis

| Catalyst Type | Key Computational Insight | Predicted Outcome |

|---|---|---|

| Ruthenium-based (Grubbs-type) | Ligand steric and electronic effects on initiation rate | Optimized ligands for faster initiation and higher stability |

| Tungsten Oxo | Influence of support and spectator ligands on activity | Identification of optimal support and ligand combinations |

Structure-Reactivity Relationship (SRR) Modeling for this compound Derivatives

Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov These models are valuable for predicting the properties of new, unsynthesized molecules.

For derivatives of this compound, SRR models can be developed to predict their reactivity in various chemical transformations or their biological effects. For example, DFT-calculated descriptors such as HOMO and LUMO energies, chemical hardness, and electrophilicity can be used to build models that predict the reactivity of different this compound derivatives in reactions like cycloadditions or oxidations. pmf.unsa.ba In the context of biological activity, molecular docking studies can predict the binding affinity of this compound and its derivatives to target proteins, such as enzymes or receptors. researchgate.nettexilajournal.comtexilajournal.com These studies, often combined with MD simulations, can help to understand the molecular basis of their biological effects and guide the design of new derivatives with enhanced activity. researchgate.netresearchgate.net For instance, the interaction of this compound with the active site of caspase-3, an enzyme involved in apoptosis, has been studied using molecular docking to evaluate its potential as an anticancer agent. texilajournal.comtexilajournal.com

Industrial and Biotechnological Applications of 9 Octadecene As a Platform Chemical

Role in Polymer and Material Science

9-Octadecene, a long-chain alpha-olefin, serves as a crucial building block in the synthesis of various polymers and advanced materials. mendelchemicals.com Its unique chemical structure, characterized by a terminal double bond, allows for its incorporation into polymer chains, thereby modifying the properties of the resulting materials. ontosight.ai

Co-monomer in Polymerization Processes (e.g., LLDPE Production)

This compound is utilized as a co-monomer in the production of Linear Low-Density Polyethylene (B3416737) (LLDPE). atamanchemicals.comsciengine.com During the polymerization of ethylene (B1197577), the incorporation of alpha-olefins like 1-octadecene (B91540) introduces short-chain branches into the otherwise linear polyethylene backbone. sciengine.comnih.gov This branching disrupts the crystalline structure of the polymer, leading to a lower density and enhanced flexibility, tear resistance, and durability. atamanchemicals.com

The use of long-chain co-monomers like 1-octadecene in LLDPE production has been a subject of research. nih.gov Studies have shown that the length of the co-monomer can influence the polymerization activity and the final properties of the copolymer. nih.govicp.ac.ru For instance, in some catalyst systems, an increase in the comonomer chain length from shorter alpha-olefins to 1-octadecene resulted in better polymerization activity. nih.gov The resulting LLDPEs exhibit a random distribution of the co-monomer and their thermal and mechanical properties can be tailored by adjusting the type and content of the alpha-olefin used. icp.ac.ru

Properties of LLDPE Influenced by this compound as a Co-monomer:

| Property | Influence of this compound |

| Density | Decreases |

| Flexibility | Increases |

| Tear Resistance | Increases |

| Durability | Increases |

Precursor for Advanced Polymeric Materials

Beyond its role in LLDPE, this compound serves as a precursor for a variety of other advanced polymeric materials. ontosight.aiontosight.aiontosight.ai Its reactivity allows it to be a foundational component in the synthesis of specialty elastomers and thermoplastic resins. atamanchemicals.com

Derivatives of this compound are employed in the creation of complex polymers with specific functionalities. For example, (Z)-9-Octadecenenitrile, a derivative of this compound, finds applications in material science for the development of new polymers and copolymers. ontosight.ai Furthermore, polymers synthesized from 9-octadecenoic acid (oleic acid), which can be derived from this compound, and polyamines exhibit amphiphilic properties. ontosight.ai This characteristic, with both hydrophobic and hydrophilic segments, makes them suitable for applications such as corrosion inhibitors and specialized coating materials. ontosight.ai The incorporation of 9-octadecenediamine into polymer chains can also enhance flexibility and hydrophobicity, making the resulting polymers suitable for adhesives and coatings. ontosight.ai

Utilization in Nanotechnology and Nanomaterial Synthesis

This compound plays a significant role in the field of nanotechnology, primarily as a solvent and a surface-modifying agent in the synthesis of nanocrystals. mdpi.comottokemi.comacs.org Its high boiling point and non-coordinating nature make it an ideal medium for high-temperature syntheses of a wide range of nanomaterials. chemicalbook.comchemrxiv.org

Capping Agent and Solvent for Nanocrystal Synthesis

In the synthesis of colloidal quantum dots and other nanocrystals, 1-octadecene is widely used as a solvent. atamanchemicals.comchemicalbook.com It provides a high-temperature environment necessary for the chemical reactions to occur, often ranging from 120 to 320 °C. chemicalbook.comresearchgate.net Its role extends beyond that of a simple solvent; it can also act as a capping agent. atamanchemicals.com The long hydrocarbon chain of 1-octadecene can stabilize nanoparticles, preventing them from agglomerating and controlling their growth and morphology. atamanchemicals.comscielo.org.mx